2-Chloro-7-fluoro-5-methoxyquinoline
Description
Properties
IUPAC Name |
2-chloro-7-fluoro-5-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-8-7(9)2-3-10(11)13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDESCJLOODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-5-methoxyquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-Chloro-7-fluoro-5-methoxyquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-5-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted quinolines, oxidized quinoline derivatives, and reduced quinoline compounds .
Scientific Research Applications
2-Chloro-7-fluoro-5-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
8-Bromo-7-fluoro-2-methoxyquinoline
- Molecular Formula: C₁₀H₇BrFNO
- Molecular Weight : 256.07 g/mol
- Key Differences :
- Substitution at position 8 (bromo) instead of position 2 (chloro).
- Methoxy group at position 2 vs. position 5 in the target compound.
- The shifted methoxy group modifies electron density distribution, affecting solubility and nucleophilic attack sites .
2-Chloro-8-fluoro-5-methoxyquinoline (CAS 885270-31-5)
- Molecular Formula: C₁₀H₇ClFNO
- Molecular Weight : 211.45 g/mol
- Key Differences :
- Fluorine at position 8 instead of 7.
- Position 8 fluorine may influence intermolecular interactions in crystal packing due to proximity to the quinoline nitrogen .
7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Molecular Formula: Not explicitly provided (inferred: ~C₁₆H₉ClF₂NO₃).
- Key Differences: Additional 4-oxo and carboxylic acid groups. A dihydroquinoline scaffold with a fluorophenyl substituent.
- Implications: The carboxylic acid group enhances hydrogen-bonding capacity and acidity, making this compound more water-soluble than the target. The 4-oxo group introduces a keto-enol tautomerism, which could affect stability and biological activity .
7-Chloro-4-piperazinoquinoline
- Molecular Formula: Not explicitly provided (inferred: ~C₁₂H₁₃ClN₃).
- Key Differences: Piperazino group at position 4 instead of methoxy at position 5.
- Implications :
Discussion of Substituent Effects
- Chloro vs. Bromo : Bromine’s higher atomic weight and polarizability may enhance halogen bonding, relevant in crystal engineering or inhibitor design.
- Methoxy Position : A methoxy group at position 5 (target) donates electrons to the benzene ring, while position 2 () affects the pyridine ring’s electron density, altering reactivity toward electrophiles.
- Fluorine Position: Fluorine at position 7 (target) vs. 8 () modifies the electron-withdrawing "ortho effect" relative to the quinoline nitrogen, impacting resonance stabilization.
Biological Activity
2-Chloro-7-fluoro-5-methoxyquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique combination of halogen atoms and a methoxy group. This structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H7ClFNO
- Molecular Weight : 211.62 g/mol
- Structure : The presence of chlorine, fluorine, and methoxy substituents on the quinoline ring enhances its biological activity and solubility characteristics.
The biological activity of 2-Chloro-7-fluoro-5-methoxyquinoline is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division, ultimately resulting in cell death.
Biological Activities
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of critical enzymes involved in DNA replication.
- Anticancer Properties :
- Antimalarial Activity :
Anticancer Activity
A study evaluating the cytotoxicity of 2-Chloro-7-fluoro-5-methoxyquinoline on human colorectal cancer cell lines (HCT116 and Caco-2) revealed that treatment with the compound resulted in significant inhibition of cell proliferation and induced G2/M phase arrest. The percentage of cells in the G2/M phase increased from 15.21% to 82.53% at varying concentrations over 24 hours (see Table 1) .
| Concentration (μM) | % Cells in G2/M Phase (HCT116) | % Cells in G2/M Phase (Caco-2) |
|---|---|---|
| 0 | 15.21 | 23.22 |
| 0.2 | 45.67 | 56.34 |
| 0.4 | 82.53 | 86.48 |
Antimalarial Activity
In vitro studies have shown that compounds derived from quinoline, including derivatives like 2-Chloro-7-fluoro-5-methoxyquinoline, exhibit potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with a selectivity index greater than 1000 .
Comparative Analysis with Similar Compounds
The biological activity of 2-Chloro-7-fluoro-5-methoxyquinoline can be compared with other quinoline derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity |
|---|---|---|---|
| 2-Chloro-7-fluoro-5-methoxyquinoline | High | Significant | Moderate |
| Chloroquine | Moderate | Low | High |
| 7-Fluoroquinoline | Low | Moderate | High |
Q & A
Basic: What are the recommended synthetic pathways for 2-chloro-7-fluoro-5-methoxyquinoline, and how can purity be optimized?
Answer:
A common approach involves multi-step functionalization of quinoline precursors. For example:
- Step 1 : Introduce methoxy and fluoro groups via nucleophilic substitution or directed metalation (e.g., using boronic acids, as seen in analogous quinoline derivatives) .
- Step 2 : Chlorination at the 2-position using reagents like POCl₃ under controlled temperatures (60–80°C) .
- Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water). Validate purity via HPLC (>98% by area) and ¹H/¹³C NMR (absence of extraneous peaks) .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C; monitor degradation via periodic HPLC (look for hydrolysis byproducts, e.g., demethylation or dehalogenation) .
- Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess decomposition pathways .
Advanced: What computational strategies can predict the reactivity of 2-chloro-7-fluoro-5-methoxyquinoline in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic centers (e.g., C-2 chlorine’s susceptibility to substitution) .
- Transition State Analysis : Model reaction pathways (e.g., SNAr mechanism) using Gaussian or ORCA software. Validate with kinetic studies (e.g., rate constants under varying pH/temperatures) .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Meta-Analysis Framework :
- Standardize Assay Conditions : Compare studies using FINER criteria (e.g., consistent cell lines, incubation times) .
- Identify Confounding Variables : Adjust for solvent effects (DMSO vs. aqueous buffers) or impurity interference .
- Replicate Key Experiments : Publish negative/positive controls in supplementary materials to enhance reproducibility .
Advanced: What strategies validate the compound’s role as an intermediate in multi-step syntheses?
Answer:
- Isotopic Labeling : Incorporate ¹⁸O or deuterium at the methoxy group to track retention during downstream reactions .
- Cross-Coupling Validation : Use Suzuki-Miyaura reactions (e.g., with arylboronic acids) to confirm reactivity at the 2-chloro position .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for derivatives?
Answer:
- Systematic Functionalization : Modify substituents (e.g., replace methoxy with ethoxy, fluoro with trifluoromethyl) and correlate changes with bioactivity .
- Statistical Modeling : Apply multivariate regression to identify critical substituent parameters (e.g., Hammett σ values) .
Advanced: What are best practices for reporting synthetic yields and reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
